molecular formula C22H25N3O4S2 B3000245 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 851801-42-8

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B3000245
CAS No.: 851801-42-8
M. Wt: 459.58
InChI Key: HILGPLKTQXPFQW-UHFFFAOYSA-N
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Description

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a distinctive molecular architecture that combines a 4,5-dihydro-1H-imidazole core, a thioether linkage to a 2-methylbenzyl group, and a phenylmethanone unit bearing a morpholinosulfonyl moiety. The integration of these specific functional groups, particularly the morpholinosulfonyl group, is often employed to fine-tune a compound's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic optimization (as seen in related patent literature concerning sulfonyl-containing bioactive compounds) . While the specific biological profile of this compound requires further empirical characterization, its structural features suggest potential as a key intermediate or candidate for probing various biological pathways. Researchers are exploring its utility in developing novel therapeutic agents, with initial studies potentially focusing on its interaction with enzyme systems or cellular signaling pathways. The presence of the dihydroimidazole scaffold is notable, as this heterocyclic system is present in various molecules with documented biological activity. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-17-4-2-3-5-19(17)16-30-22-23-10-11-25(22)21(26)18-6-8-20(9-7-18)31(27,28)24-12-14-29-15-13-24/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGPLKTQXPFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule characterized by a thioether linkage, an imidazole ring, and a ketone moiety. Its potential biological activities have garnered attention in various fields including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2OSC_{19}H_{20}N_{2}OS, and it has a molecular weight of 324.44 g/mol. The structural features include:

  • Thioether Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Imidazole Ring : Known for its role in various biological processes and interactions with enzymes.
  • Ketone Moiety : Often involved in biological activity through its electrophilic nature.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess antibacterial properties.
  • Anticancer Properties : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals the unique potential of this compound:

Compound NameStructural FeaturesBiological Activity
2-MethylimidazoleImidazole ring, methyl groupAntimicrobial
Benzothiazole DerivativesThiazole ring, various substituentsAnticancer
4-ThiazolidinonesThiazolidine ring, carbonyl groupAntidiabetic

The combination of the thioether and imidazole functionalities in this compound may confer distinct pharmacological profiles compared to other derivatives.

The mechanism of action involves interaction with biological macromolecules such as proteins and enzymes. The thioether and imidazole moieties can modulate enzyme activities or receptor functions, leading to therapeutic effects. Specific pathways affected may include those involved in cell signaling and metabolic processes .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related thioether compounds against various bacterial strains, reporting minimum inhibitory concentrations (MIC) as low as 50 μg/mL for effective compounds .
  • Anticancer Activity : Research on benzothiazole derivatives indicated significant antiproliferative effects in human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), highlighting the potential for developing new anticancer agents .
  • Enzyme Inhibition : Inhibitory assays conducted on MAO isoenzymes demonstrated that certain thioether-containing compounds exhibited IC50 values indicative of potent inhibition, suggesting possible applications in treating neurological disorders .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.
  • Imidazole Ring Formation : Cyclization involving a carbonyl compound.
  • Final Coupling : Combining intermediates under controlled conditions to yield the final product.

Optimizing reaction conditions can enhance yields and reduce synthesis time.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

The sulfonyl group is a critical pharmacophore in many bioactive molecules. Comparative analysis with structurally related compounds reveals:

Compound Name Sulfonyl Substituent Key Differences/Effects Reference
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl Electron-withdrawing nitro group reduces electron density, potentially enhancing reactivity but decreasing solubility .
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4-Ethoxyphenyl Ethoxy group provides electron-donating effects, possibly increasing metabolic stability .
Target Compound 4-(Morpholinosulfonyl)phenyl Morpholine’s polarity enhances solubility compared to aryl sulfonyl groups (e.g., nitro or ethoxy derivatives) .

Key Findings :

  • Morpholinosulfonyl groups improve aqueous solubility compared to simple aryl sulfonyl substituents due to the morpholine ring’s polarity .
  • Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity but reduce bioavailability.
Imidazole Core Modifications

The saturation state and substituents on the imidazole ring significantly influence physicochemical properties:

Compound Name Imidazole Core Impact on Properties Reference
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Unsaturated imidazole Aromatic conjugation enhances planar rigidity, potentially improving binding affinity but reducing solubility .
Target Compound 4,5-Dihydroimidazole Partial saturation introduces conformational flexibility, which may aid in target accommodation .

Key Findings :

  • Unsaturated imidazoles (e.g., ) exhibit greater rigidity, favoring interactions with flat binding pockets.
  • 4,5-Dihydroimidazoles, as in the target compound, offer flexibility for adapting to diverse enzymatic environments.
Thioether Substituent Variations

The thioether group at the 2-position influences steric and electronic properties:

Compound Name Thioether Substituent Effects Reference
2-[(4-Methoxybenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole 4-Methoxybenzylsulfonyl Sulfonyl (vs. thioether) increases oxidation stability but may reduce nucleophilicity .
Target Compound 2-Methylbenzylthio Methyl group provides moderate steric hindrance, balancing reactivity and stability.

Key Findings :

  • Sulfonyl groups (e.g., ) enhance oxidative stability but may limit participation in nucleophilic reactions.

Comparison with :

  • The target’s morpholinosulfonyl group may require specialized sulfonylation conditions (e.g., morpholine derivatives as reagents) compared to phenylsulfonyl derivatives .

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